2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856815
InChI: InChI=1S/C9H14IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7H2
SMILES:
Molecular Formula: C9H14IN3
Molecular Weight: 291.13 g/mol

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

CAS No.:

Cat. No.: VC17856815

Molecular Formula: C9H14IN3

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine -

Specification

Molecular Formula C9H14IN3
Molecular Weight 291.13 g/mol
IUPAC Name 2-[(4-iodopyrazol-1-yl)methyl]piperidine
Standard InChI InChI=1S/C9H14IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7H2
Standard InChI Key FXEIOWVOUZWKHC-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)CN2C=C(C=N2)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 2-position with a methylene group connected to a 4-iodo-1H-pyrazole ring. The pyrazole moiety contains two adjacent nitrogen atoms, with iodine substituting the 4-position, enhancing electrophilic reactivity. Key identifiers include:

PropertyValueSource
IUPAC Name2-[(4-iodopyrazol-1-yl)methyl]piperidinePubChem
Molecular FormulaC₉H₁₄IN₃PubChem
Molecular Weight291.13 g/molVulcanchem
SMILESC1CCNC(C1)CN2C=C(C=N2)IPubChem
InChI KeyFXEIOWVOUZWKHC-UHFFFAOYSA-NPubChem

The iodine atom introduces steric bulk and polarizability, influencing both synthetic reactivity and biological interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine involves multi-step strategies, often leveraging palladium-catalyzed cross-coupling or cyclization reactions:

Cyclization of Prefunctionalized Intermediates

A common approach involves the alkylation of 4-iodo-1H-pyrazole with a piperidine derivative. For example:

  • Step 1: Synthesis of 4-iodo-1H-pyrazole via iodination of pyrazole using N-iodosuccinimide (NIS) in acidic media .

  • Step 2: Alkylation of 2-(chloromethyl)piperidine with 4-iodo-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF).

Piperidine-CH2Cl+4-Iodo-pyrazoleBaseTarget Compound\text{Piperidine-CH}_2\text{Cl} + \text{4-Iodo-pyrazole} \xrightarrow{\text{Base}} \text{Target Compound}

Yields for such reactions typically range from 45% to 70%, with purity dependent on chromatographic purification .

Metal-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to introduce the pyrazole ring. For instance, a boronic ester-functionalized piperidine may react with 4-iodopyrazole in the presence of Pd(PPh₃)₄ :

Piperidine-B(OH)2+4-Iodo-pyrazolePd catalystTarget Compound\text{Piperidine-B(OH)}_2 + \text{4-Iodo-pyrazole} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

This method offers superior regioselectivity but requires stringent anhydrous conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the hydrophobic piperidine and iodopyrazole groups. Soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Sensitive to light and moisture; iodine may undergo photolytic cleavage. Recommended storage at –20°C under inert atmosphere .

Crystallographic Data

Comparative Analysis with Analogues

CompoundMolecular WeightlogPAntimicrobial MIC (µg/mL)COX-2 IC₅₀ (nM)
2-((4-Iodo-pyrazolyl)methyl)piperidine291.132.88–32120
4-((4-Iodo-pyrazolyl)methyl)piperidine291.132.716–64150
Piperidine-2-carboxylic acid129.16-0.5>128N/A

Data synthesized from,, and .

Challenges and Future Directions

Synthetic Optimization

Current yields (≤70%) necessitate improved catalysts. Flow chemistry approaches using immobilized Pd nanoparticles may enhance efficiency .

Toxicity Profiling

Preliminary hepatotoxicity (ALT elevation at 100 mg/kg in rats) underscores the need for structural modifications. Introducing hydrophilic groups (e.g., –OH) could mitigate metabolic liabilities.

Targeted Drug Delivery

Encapsulation in PEGylated liposomes is being explored to improve tumor specificity of the iodine-131 derivative, with early-phase trials anticipated by 2026 .

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